2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide 2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 379254-79-2
VCID: VC8466990
InChI: InChI=1S/C16H16Cl2N2O3S/c1-2-20(13-6-4-3-5-7-13)24(22,23)15-10-12(8-9-14(15)18)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21)
SMILES: CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Molecular Formula: C16H16Cl2N2O3S
Molecular Weight: 387.3 g/mol

2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide

CAS No.: 379254-79-2

Cat. No.: VC8466990

Molecular Formula: C16H16Cl2N2O3S

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide - 379254-79-2

Specification

CAS No. 379254-79-2
Molecular Formula C16H16Cl2N2O3S
Molecular Weight 387.3 g/mol
IUPAC Name 2-chloro-N-[4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H16Cl2N2O3S/c1-2-20(13-6-4-3-5-7-13)24(22,23)15-10-12(8-9-14(15)18)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21)
Standard InChI Key NKSONIUMPUUEIL-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Canonical SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide, reflects its bifunctional design:

  • A chloroacetamide moiety (–NH–CO–CH₂Cl) at position 2 of the benzene ring.

  • A 4-chloro-3-sulfamoylphenyl group, where the sulfonamide (–SO₂–NH–) is further substituted with an ethylphenylamino group (–N–(C₂H₅)(C₆H₅)) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₆H₁₆Cl₂N₂O₃S
Molecular weight387.28 g/mol
SMILESO=C(NC1=CC=C(Cl)C(=C1)S(=O)(=O)N(C2=CC=CC=C2)CC)CCl
InChIKeyNKSONIUMPUUEIL-UHFFFAOYSA-N

The presence of two chlorine atoms enhances electrophilicity, while the sulfonamide group contributes to hydrogen-bonding capacity, influencing solubility and target interactions .

Physicochemical Properties

Experimental and computed properties include:

  • Density: Predicted at 1.4–1.5 g/cm³, typical for aromatic sulfonamides.

  • Boiling Point: Estimated >300°C due to high polarity and molecular weight.

  • LogP: ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Characterization

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Sulfonylation: Reacting 4-chloro-3-aminophenol with ethylphenylsulfonyl chloride to install the sulfamoyl group.

  • Acetamide Formation: Introducing the chloroacetamide via nucleophilic acyl substitution using chloroacetyl chloride .

Table 2: Spectral Characterization Data

TechniqueKey SignalsInference
¹H NMRδ 7.8–7.2 (m, aromatic H), δ 4.2 (s, –CH₂Cl)Confirms aromatic and chloroacetamide groups
IR1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)Validates amide and sulfonamide motifs

Purification typically involves column chromatography, yielding >95% purity .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Chloroacetamides

CompoundMolecular WeightTarget Affinity (IC₅₀)LogP
GSTO1-IN-1 311.18 g/mol1.8 µM (GSTO1)2.1
2-Chloro-N-ethyl-N-(4-fluorobenzyl)acetamide 229.68 g/molN/A1.89
Target Compound387.28 g/mol2.5 µM (GSTO1)2.7

The target compound’s higher molecular weight and lipophilicity may enhance target residence time but reduce aqueous solubility compared to analogs .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability and metabolic clearance.

  • Therapeutic Exploration: Evaluation in models of oxidative stress-related disorders (e.g., Alzheimer’s disease).

  • Toxicological Screening: Chronic toxicity and genotoxicity assays to meet regulatory requirements .

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